2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Overview
Description
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used to prepare selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Pharmacokinetics
It’s known that the compound’s lipophilicity has been modulated to attenuate cyp direct inhibition towards multiple cyp isoforms , which could impact its bioavailability.
Biochemical Analysis
Biochemical Properties
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction enhances NAMPT activity, which is crucial for cellular metabolism and energy production. Additionally, the compound’s interaction with cytochrome P450 enzymes has been noted, affecting the metabolism of other compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the proliferation of prostate cancer cells (PC-3) by inhibiting growth . Moreover, it impacts the activity of acetylcholinesterase, an enzyme critical for nerve function, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to NAMPT enhances the enzyme’s activity, promoting NAD+ production . Additionally, the compound’s interaction with cytochrome P450 enzymes modulates their activity, affecting the metabolism of various substrates . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in enhancing NAMPT activity and modulating cytochrome P450 enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to enhance NAMPT activity without significant adverse effects . At higher doses, it can lead to toxicity, affecting liver function and causing oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NAMPT and cytochrome P450, influencing metabolic flux and metabolite levels . The compound’s role in the NAD+ salvage pathway is particularly noteworthy, as it enhances NAD+ production, which is vital for cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver, where it interacts with cytochrome P450 enzymes . This localization affects its metabolic activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like NAMPT and cytochrome P450 . These interactions are facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action.
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZTWGSUXMQXON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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